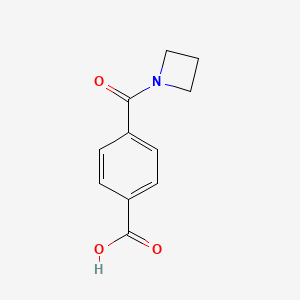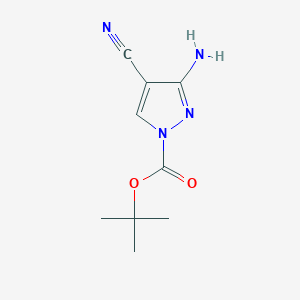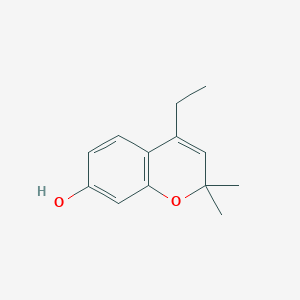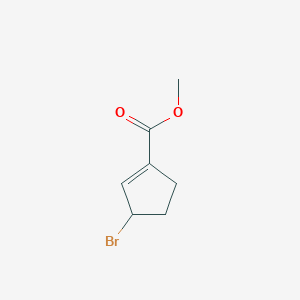
4-(Azetidine-1-carbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidine-1-carbonyl)benzoic acid is a compound that features a four-membered nitrogen-containing ring known as azetidine, attached to a benzoic acid moiety. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. The presence of the benzoic acid group further enhances its chemical versatility, making it a valuable compound in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 4-(Azetidine-1-carbonyl)benzoic acid, can be achieved through several methods. . This reaction typically proceeds under photochemical conditions, providing high regio- and stereoselectivity. Another method involves the use of metalated azetidines and practical C(sp3)–H functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Photochemical methods are particularly attractive due to their efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azetidine-1-carbonyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to form less strained nitrogen-containing rings.
Substitution: Both the azetidine and benzoic acid groups can participate in substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include oxidized carboxylate derivatives, reduced nitrogen-containing rings, and various substituted azetidine and benzoic acid derivatives.
Applications De Recherche Scientifique
4-(Azetidine-1-carbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: Its derivatives are used in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 4-(Azetidine-1-carbonyl)benzoic acid involves its interaction with molecular targets through its azetidine and benzoic acid moieties. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical transformations. The benzoic acid group can interact with enzymes and proteins, modulating their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings that are more strained and less stable than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings that are less strained and more stable than azetidines.
2-Azetidinones: These are structurally related to azetidines but contain a carbonyl group, making them more reactive.
Uniqueness
4-(Azetidine-1-carbonyl)benzoic acid is unique due to the combination of the azetidine ring and the benzoic acid moiety. This combination imparts both high reactivity and versatility, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
915199-15-4 |
|---|---|
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
4-(azetidine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(12-6-1-7-12)8-2-4-9(5-3-8)11(14)15/h2-5H,1,6-7H2,(H,14,15) |
Clé InChI |
YATSWSAFQYEXPC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C(=O)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate](/img/structure/B15069124.png)








![1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)-](/img/structure/B15069177.png)

![6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine](/img/structure/B15069182.png)


